4-Nitrobenzo[a]pyren-1-ol
Overview
Description
4-Nitrobenzo[a]pyren-1-ol is a polycyclic aromatic hydrocarbon (PAH) derivative. It is characterized by a nitro group (-NO2) attached to the benzo[a]pyrene structure, which is a well-known carcinogenic compound. The presence of the hydroxyl group (-OH) at the 1-position further modifies its chemical properties. This compound is of significant interest due to its potential biological activities and environmental impact.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrobenzo[a]pyren-1-ol typically involves multi-step organic reactions. One common method starts with the nitration of benzo[a]pyrene to introduce the nitro group. This is followed by hydroxylation to attach the hydroxyl group at the desired position. The nitration process often uses concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions . The hydroxylation step can be achieved using various oxidizing agents such as potassium permanganate or chromium trioxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems can be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-Nitrobenzo[a]pyren-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
4-Nitrobenzo[a]pyren-1-ol has various applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Studied for its potential carcinogenic and mutagenic effects, as well as its role in drug metabolism.
Industry: Used in the development of materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 4-Nitrobenzo[a]pyren-1-ol involves its metabolic activation by cytochrome P450 enzymes, particularly CYP1A1. This leads to the formation of reactive intermediates that can intercalate into DNA, causing mutations and potentially leading to carcinogenesis . The compound’s interaction with cellular pathways and molecular targets is a subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Benzo[a]pyrene: Lacks the nitro and hydroxyl groups, making it less reactive in certain chemical reactions.
4-Nitrobenzo[e]pyren-1-ol: Similar structure but different positioning of the nitro and hydroxyl groups, leading to different chemical and biological properties.
Uniqueness
4-Nitrobenzo[a]pyren-1-ol is unique due to the specific positioning of the nitro and hydroxyl groups, which significantly influence its reactivity and interactions with biological systems. This makes it a valuable compound for studying the effects of structural modifications on PAHs .
Properties
IUPAC Name |
4-nitrobenzo[a]pyren-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11NO3/c22-18-8-7-15-17(21(23)24)10-12-9-11-3-1-2-4-13(11)14-5-6-16(18)20(15)19(12)14/h1-10,22H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OISGCZPPZGEACZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=C(C5=C4C(=C(C=C5)O)C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701002404 | |
Record name | 4-Nitrobenzo[pqr]tetraphen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701002404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82039-09-6 | |
Record name | Benzo(a)pyren-3-ol, 6-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082039096 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrobenzo[pqr]tetraphen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701002404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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